![molecular formula C13H12N2OS B2835868 N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide CAS No. 2411252-50-9](/img/structure/B2835868.png)
N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide”, often involves the Van Leusen [3+2] cycloaddition reaction . This reaction uses tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as substrates . The reaction is operationally simple, uses easily available starting materials, and can accommodate a broad range of substrates . Other methods for synthesizing pyrrole compounds include the Knorr pyrrole synthesis, Paal-Knorr pyrrole synthesis, Hantzsch pyrrole synthesis, Barton-Zard reaction, and Piloty–Robinson pyrrole synthesis .Molecular Structure Analysis
The molecular structure of “N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide” consists of a pyrrole ring attached to a thiophene ring via a methylene bridge. The molecule also contains a but-2-ynamide group attached to the methylene bridge.Scientific Research Applications
Polymer Solar Cells and Organic Electronics
- Electron Transport Layer for Polymer Solar Cells : A novel n-type conjugated polyelectrolyte (n-CPE) was synthesized, demonstrating high conductivity and electron mobility, suitable as an electron transport layer in inverted polymer solar cells, thus enhancing power conversion efficiency (Hu et al., 2015).
- Structural and Optical Properties of Composite Polymer/Fullerene Films : Research into the structural properties of thin poly(3-hexylthiophene-2,5-diyl)/[6,6]-phenyl C61 butyric acid methyl ester (P3HT/PCBM) films, widely used in plastic solar cells, found a direct relation between the efficiency of solar cells and the crystallinity of P3HT, underlining the importance of material structure in device performance (Erb et al., 2005).
Synthesis and Characterization of Conducting Polymers
- Conducting Polymer and Its Electrochromic Device : A new soluble conducting polymer was synthesized and characterized, displaying potential for use in electrochromic devices due to its significant switching ability, highlighting the relevance of synthetic chemistry in developing materials for electronic applications (Variş et al., 2006).
- Functionalized Allenamides from Ynamides by Enolate Claisen Rearrangement : The Claisen rearrangement of N-Boc glycinates derived from ynamido-alcohols offers a route to highly functionalized allenamides, demonstrating the synthetic versatility of ynamide compounds in preparing precursors for further chemical synthesis (Brioche et al., 2013).
Advanced Materials for Solar Energy Conversion
- Structural Motif of Nanoparticulate Organic Photovoltaic Devices : The study of structural motifs in P3HT:PCBM nanoparticulate organic photovoltaic devices, processed from water-dispersed materials, offers insights into how nanoparticle morphology can influence the function of solar devices, crucial for the development of solvent-free processing techniques (Ulum et al., 2013).
Heterocyclic Chemistry and Cycloaddition Reactions
- Ynamides in Cycloadditions for Heterocyclic Chemistry : Demonstrating the unexplored chemical reaction space, ynamides have been utilized as neutral three-atom components in thermally induced intramolecular (3+2) cycloaddition reactions with alkynes to yield functionalized pyrroles, opening new avenues in synthetic and heterocyclic chemistry (Campeau et al., 2021).
Future Directions
The future directions for research on “N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by pyrrole derivatives, these compounds could potentially be developed into new drugs for treating various diseases .
properties
IUPAC Name |
N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-2-5-12(16)14-10-11-6-9-17-13(11)15-7-3-4-8-15/h3-4,6-9H,10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNXOUBCYLCDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=C(SC=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



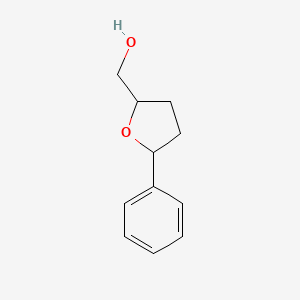
![4-ethyl-2,3-dioxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2835790.png)
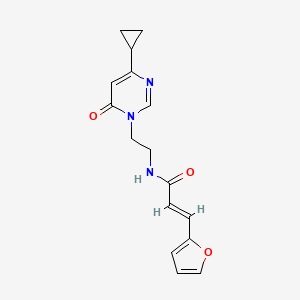
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2835795.png)
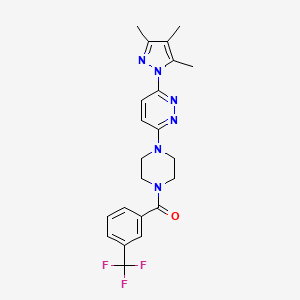
![Benzo[d][1,3]dioxol-5-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2835799.png)


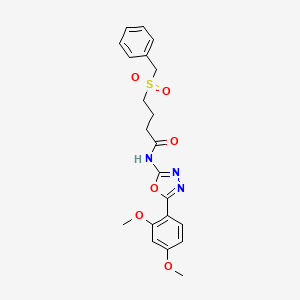
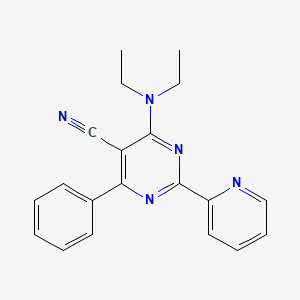
![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]ethanesulfonamide](/img/structure/B2835807.png)
![N-[(1,5-Dimethylpyrazol-3-yl)methyl]-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2835808.png)